REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(CC)C(C)C)(C)C.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][C:19]=1[N+:28]([O-:30])=[O:29]>O1CCCC1>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)(=[O:26])=[O:25])=[CH:20][C:19]=1[N+:28]([O-:30])=[O:29]
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Name
|
|
Quantity
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3.6 mL
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
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|
Quantity
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5.7 mL
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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31 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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8.19 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
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Name
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|
Quantity
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51 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
|
by stirring for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under cooling with ice
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Type
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TEMPERATURE
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Details
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under cooling with ice
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Type
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WAIT
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Details
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The stirring was then continued for 17 hours at room temperature
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Duration
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17 h
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Type
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DISTILLATION
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Details
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The solvent was distilled off
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Type
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ADDITION
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Details
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the residue was poured in water, of which pH
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Type
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TEMPERATURE
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Details
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was raised to 9 with saturated aqueous sodium hydrogencarbonate solution
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl acetate-tetrahydrofuran mixed solvent
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Type
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WASH
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Details
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The organic layer was washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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DISTILLATION
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Details
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from which the solvent was distilled off
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Type
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CUSTOM
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Details
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Recrystallizing the crude product from ethyl acetate-hexane mixed solvent
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)N1CCN(CC1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |